molecular formula C9H12N4O4 B1428047 1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267785-03-4

1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1428047
CAS No.: 1267785-03-4
M. Wt: 240.22 g/mol
InChI Key: UCWFKLOFLUMDMA-UHFFFAOYSA-N
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Description

1-(2-Morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound has a morpholino group attached to the ethyl chain, which is further connected to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach is the reaction of morpholine with chloroacetic acid to form morpholino-2-oxoethyl chloride, which is then reacted with a suitable triazole precursor under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process would be optimized to ensure high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to more oxidized forms.

  • Reduction: Reduction reactions can reduce the compound to simpler derivatives.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups attached.

Scientific Research Applications

1-(2-Morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(2-Morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is compared with other similar compounds, such as:

  • 1-(2-morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde: This compound has a similar morpholino group but differs in the heterocyclic ring structure.

  • 2-morpholino-2-oxoethyl chloride: A simpler derivative without the triazole ring.

Uniqueness: The presence of the triazole ring in this compound provides unique chemical and biological properties compared to its analogs. The triazole ring is known for its stability and ability to interact with biological targets, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c14-8(12-1-3-17-4-2-12)6-13-5-7(9(15)16)10-11-13/h5H,1-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWFKLOFLUMDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-morpholino-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

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